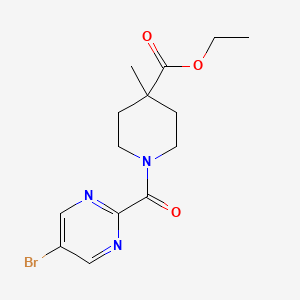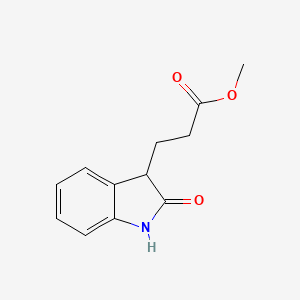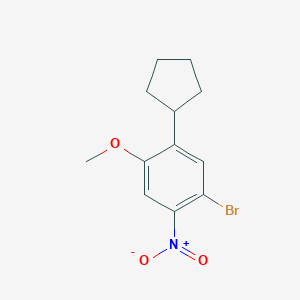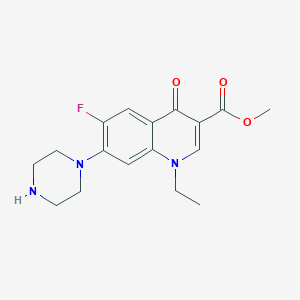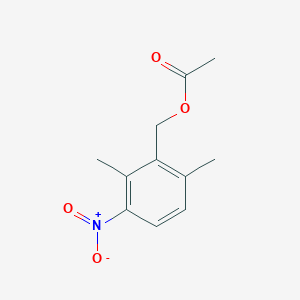![molecular formula C21H17BrN4O3S B8390803 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine](/img/structure/B8390803.png)
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromobenzo dioxolyl group, a methoxybenzyl group, and an imidazopyridinylamine core, making it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Bromobenzo Dioxolyl Group: This step involves the bromination of benzo dioxole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Imidazopyridinylamine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Attachment of the Methoxybenzyl Group: This step may involve a nucleophilic substitution reaction where the methoxybenzyl group is introduced to the imidazopyridinylamine core.
Final Assembly: The final step involves the coupling of the bromobenzo dioxolyl group with the imidazopyridinylamine core, possibly through a thiol-ene reaction or other suitable coupling reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using automated synthesis techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: The bromine atom in the bromobenzo dioxolyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound could be explored for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular metabolism, proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine include:
2-(6-Chlorobenzo[1,3]dioxol-5-ylsulfanyl)-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-ylamine: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(6-Bromobenzo[1,3]dioxol-5-ylsulfanyl)-1-(4-methylbenzyl)-1H-imidazo[4,5-c]pyridin-4-ylamine: The presence of a methyl group instead of a methoxy group can influence the compound’s properties.
2-(6-Bromobenzo[1,3]dioxol-5-ylsulfanyl)-1-(4-hydroxybenzyl)-1H-imidazo[4,5-c]pyridin-4-ylamine: The hydroxy group may enhance the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H17BrN4O3S |
|---|---|
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
2-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-1-[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-13-4-2-12(3-5-13)10-26-15-6-7-24-20(23)19(15)25-21(26)30-18-9-17-16(8-14(18)22)28-11-29-17/h2-9H,10-11H2,1H3,(H2,23,24) |
Clé InChI |
YFHOJUSTMXSTFI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C3=C(C(=NC=C3)N)N=C2SC4=C(C=C5C(=C4)OCO5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




